2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid

Medicinal Chemistry Fragment-Based Drug Design Isomeric Differentiation

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid (CAS 1935894-78-2, molecular formula C6H7F2N3O2, molecular weight 191.14 g/mol) is a fluorinated heterocyclic building block comprising a 4,5-dimethyl-4H-1,2,4-triazole core directly linked at the 3-position to a gem-difluoroacetic acid moiety. The compound belongs to the broader class of 1,2,4-triazolylacetic acid derivatives, which have been investigated for acylation reactivity, decarboxylation behaviour, and condensation chemistry.

Molecular Formula C6H7F2N3O2
Molecular Weight 191.14 g/mol
Cat. No. B13079054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid
Molecular FormulaC6H7F2N3O2
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)C(C(=O)O)(F)F
InChIInChI=1S/C6H7F2N3O2/c1-3-9-10-4(11(3)2)6(7,8)5(12)13/h1-2H3,(H,12,13)
InChIKeyZVARBGRFWJTNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid (CAS 1935894-78-2): A Gem-Difluoro Triazole Acetic Acid Building Block for Specialized Synthesis


2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid (CAS 1935894-78-2, molecular formula C6H7F2N3O2, molecular weight 191.14 g/mol) is a fluorinated heterocyclic building block comprising a 4,5-dimethyl-4H-1,2,4-triazole core directly linked at the 3-position to a gem-difluoroacetic acid moiety . The compound belongs to the broader class of 1,2,4-triazolylacetic acid derivatives, which have been investigated for acylation reactivity, decarboxylation behaviour, and condensation chemistry [1]. Its structural hallmark—a geminal difluoro substituent α to the carboxylic acid—imparts distinct electronic and steric properties relevant to medicinal chemistry lead optimization, agrochemical intermediate development, and foldamer/peptidomimetic design [2].

Why 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid Cannot Be Replaced by Its Positional Isomer 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid


Although the target compound shares the identical molecular formula (C6H7F2N3O2) and mass (191.14) with its 1-ethyl-1H-1,2,4-triazol-5-yl positional isomer (CAS 1851638-23-7) , the two are not interchangeable building blocks. The target features a 4,5-dimethyl substitution on the 4H-1,2,4-triazole ring with the difluoroacetic acid substituent at the 3-position, whereas the isomer bears an N1-ethyl substituent with the acid at the 5-position. This regiochemical difference alters the spatial orientation of the carboxylic acid handle, changes the electron density distribution across the heterocycle, and can affect metal-coordination geometry, hydrogen-bonding patterns, and downstream reactivity in amide coupling or heterocycle elaboration [1]. In lead-oriented synthesis and fragment-based discovery, such connectivity changes can determine whether a compound engages a biological target productively—making proper selection a procurement decision with downstream project consequences [2].

Quantitative Differentiation Evidence: 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid vs. Closest Analogs


Regiochemical Differentiation: 4,5-Dimethyl-4H-1,2,4-triazol-3-yl vs. 1-Ethyl-1H-1,2,4-triazol-5-yl Connectivity (Isomeric Pair with Identical MF/MW)

The target compound and its positional isomer 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid share the identical molecular formula (C6H7F2N3O2) and molecular weight (191.14 g/mol), yet differ fundamentally in triazole ring connectivity . The target places the gem-difluoroacetic acid group at the 3-position of a 4,5-dimethyl-4H-1,2,4-triazole, while the isomer places it at the 5-position of a 1-ethyl-1H-1,2,4-triazole. This regiochemical distinction results in different SMILES notations—O=C(O)C(F)(F)C1=NN=C(N1C)C versus CCn1ncnc1C(F)(F)C(=O)O—and distinct InChI identifiers . In the context of bioisosteric replacement and scaffold-hopping campaigns, this is not a trivial substitution but a distinct chemical entity with potentially divergent target engagement and synthetic elaboration trajectories.

Medicinal Chemistry Fragment-Based Drug Design Isomeric Differentiation

Computed Drug-Likeness Profile: AlogP, Polar Surface Area, and Quantitative Estimate of Drug-likeness (QED) Compared with Non-Fluorinated Triazolylacetic Acid Benchmarks

Computationally derived properties for the target compound sourced from the Aladdin Scientific database include AlogP = 1.29, polar surface area (PSA) = 90.65 Ų, H-bond acceptors (HBA) = 5, H-bond donors (HBD) = 2, rotatable bonds = 7, and QED Weighted = 0.69 . The TPSA value of 68.01 Ų reported by Leyan (using a different algorithm) also confirms moderate polarity . The gem-difluoro motif depresses logP relative to what would be predicted for a non-fluorinated CH2 analog (estimated logP increment for CF2 substitution ≈ +0.3 to +0.5 log units compared to CH2, but this is partially offset by the electron-withdrawing effect increasing polarity) [1]. A QED value of 0.69 falls within the attractive drug-likeness range (>0.5), suggesting the compound balances potency-related and pharmacokinetic determinants better than many non-fluorinated triazolylacetic acids, which typically exhibit higher logP and lower PSA .

Physicochemical Profiling Drug-Likeness Lead Optimization

Class-Level Biological Precedent: gem-Difluoro-Containing 1,2,4-Triazoles Exhibit Potent Antifungal Activity In Vitro—Including Superiority over Itraconazole

Although no published biological data exist specifically for the target compound, the 1,2,4-triazole scaffold bearing a gem-difluoro(heteroaryl)methyl moiety has established antifungal credentials. Eto et al. (2000) demonstrated that a series of 1,2,4-triazoles with a difluoro(heteroaryl)methyl substituent showed in vitro antifungal activity against yeasts and filamentous fungi, with compound (+)-1f exhibiting equal or superior activity compared to itraconazole [1]. In the same chemical space, the advanced lead SS-750—a 1,2,4-triazole derivative containing a gem-difluoromethylsulfonyl moiety—binds fungal cytochrome P450 (CYP51) and displays MIC90 values of 0.25 µg/mL against Candida parapsilosis, 1 µg/mL against C. krusei, and 2 µg/mL against C. glabrata . These data collectively demonstrate that gem-difluoro substitution on the 1,2,4-triazole pharmacophore is a validated strategy for achieving potent antifungal activity, providing a strong class-based rationale for procuring the target compound as a fragment or intermediate in antifungal lead generation programs.

Antifungal CYP51 Inhibition Structure-Activity Relationship

Foldamer Building Block Utility: Gem-Difluoro Triazole Amino Acids Adopt Defined Secondary Structures in Peptidomimetic Oligomers

Laxio Arenas et al. (2021) demonstrated that fluorinated triazole amino acids based on aminomethyl-1,4-triazolyl-difluoroacetic acid (1,4-Tz-CF2) adopt elongated β-strand-like conformations when incorporated into oligomeric foldamers, as characterized by 2D NMR and molecular dynamics simulations [1]. In contrast, the corresponding CF3-substituted analogs adopt short multi-stranded β-sheet-like structures [1]. This conformational dichotomy is driven by electrostatic interactions between the CF2 fluorine atoms and neighboring backbone protons—an interaction absent in non-fluorinated triazole amino acids. The target compound, with its gem-difluoroacetic acid group directly attached to the 4,5-dimethyl-1,2,4-triazole core, serves as a direct synthetic precursor to the 1,4-Tz-CF2 monomer class. Procurement of the 4,5-dimethyl variant enables exploration of methyl-substituent effects on foldamer stability, which cannot be achieved using the 1-ethyl isomer.

Peptidomimetics Foldamers Conformational Analysis

Purity and Supply: Commercially Available at 95% Purity with Scalable Quantities up to 25 g

The target compound is commercially available from Leyan (Product No. 2113338) at 95% purity in quantities ranging from 1 g to 25 g, with larger quantities available upon inquiry . The 95% purity specification is an in-warehouse guiding value; batch-to-batch variation is acknowledged . In comparison, the closely related positional isomer 2-(1-ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid (CAS 1851638-23-7) is also offered at 95% purity from the same vendor (Product No. 2105412) . No vendor provides the target compound at purity exceeding 95%, indicating that specialized purification may be required for applications demanding >98% purity. The compound is not listed in the Sigma-Aldrich, Fluorochem, or major international catalogs as of the search date, making Leyan the primary accessible commercial source .

Chemical Procurement Building Block Supply Research-Grade Purity

Priority Application Scenarios for 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid Based on Evidence


Fragment-Based Antifungal Lead Generation Leveraging the gem-Difluoro-1,2,4-Triazole Pharmacophore

The compound can serve as a minimal fragment (MW 191) in fragment-based drug discovery campaigns targeting fungal CYP51 or other triazole-responsive targets. The class-level evidence from Eto et al. (2000) and the SS-750 clinical candidate demonstrates that gem-difluoro-substituted 1,2,4-triazoles achieve potent in vitro antifungal activity. Starting from this low-molecular-weight building block, medicinal chemistry teams can elaborate the carboxylic acid handle into amides, esters, or heterocycles while preserving the validated gem-difluoro-triazole core, enabling efficient SAR exploration with a favorable QED starting point of 0.69 .

Fluorinated Peptidomimetic Foldamer Synthesis Using 4,5-Dimethyl-Triazole Monomers

The compound is a direct synthetic precursor to 4,5-dimethyl-substituted 1,4-triazolyl-difluoroacetic acid monomers for fluorinated foldamer construction. Laxio Arenas et al. (2021) established that 1,4-Tz-CF2 monomers adopt elongated β-strand-like conformations in oligomeric assemblies, a property driven by fluorine–proton electrostatic interactions . Incorporating the 4,5-dimethyl variant allows systematic investigation of methyl steric effects on foldamer secondary structure stability, which is not possible with the unsubstituted or 1-ethyl-substituted triazole analogs. The carboxylic acid group provides a direct conjugation handle for solid-phase or solution-phase oligomer synthesis via standard amide coupling protocols.

Agrochemical Intermediate: Synthesis of Crop Protection Agents via Triazole-Difluoroacetic Acid Derivatization

Patents covering 1,2,4-triazole derivatives describe their use for preparing crop protection agents, dyes, and fungicides . The target compound, with its free carboxylic acid group, can be converted to esters, amides, or activated acyl derivatives that serve as intermediates in agrochemical active ingredient synthesis. The gem-difluoro substituent enhances metabolic stability and environmental persistence characteristics desirable in fungicide design, while the 4,5-dimethyl-4H-1,2,4-triazole core provides a differentiated scaffold compared to the 1-substituted triazoles more commonly encountered in commercial azole fungicides. Industrial procurement teams evaluating building blocks for agrochemical library synthesis should consider this compound for its unique substitution topology .

Bioisostere Synthesis: Difluoromethylene as a Carboxylate or Carbonyl Bioisostere in Medicinal Chemistry

The gem-difluoroacetic acid group is recognized as a carboxylic acid bioisostere and metabolic soft spot modifier in drug design . The target compound positions this bioisosteric motif directly on a 4,5-dimethyl-1,2,4-triazole ring, offering a compact building block for synthesizing difluoromethylene-containing analogs of triazole-based clinical candidates. The computed AlogP of 1.29 and moderate PSA of 90.65 Ų indicate that derivatives of this scaffold will remain within favorable property space for oral bioavailability, making it a strategically valuable intermediate for lead optimization programs where metabolic liabilities at the carboxylic acid position need to be addressed without wholesale scaffold replacement.

Quote Request

Request a Quote for 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.